molecular formula C15H15N3O4 B5102951 2-[(2-hydroxybenzoyl)amino]ethyl N-pyridin-4-ylcarbamate

2-[(2-hydroxybenzoyl)amino]ethyl N-pyridin-4-ylcarbamate

Cat. No.: B5102951
M. Wt: 301.30 g/mol
InChI Key: COFPRAYMIJBEJV-UHFFFAOYSA-N
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Description

2-[(2-hydroxybenzoyl)amino]ethyl N-pyridin-4-ylcarbamate is a complex organic compound that features both a benzoyl group and a pyridinylcarbamate group

Properties

IUPAC Name

2-[(2-hydroxybenzoyl)amino]ethyl N-pyridin-4-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-13-4-2-1-3-12(13)14(20)17-9-10-22-15(21)18-11-5-7-16-8-6-11/h1-8,19H,9-10H2,(H,17,20)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFPRAYMIJBEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC(=O)NC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxybenzoyl)amino]ethyl N-pyridin-4-ylcarbamate typically involves the reaction of 2-hydroxybenzoic acid with ethylenediamine to form an intermediate, which is then reacted with pyridine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxybenzoyl)amino]ethyl N-pyridin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

2-[(2-hydroxybenzoyl)amino]ethyl N-pyridin-4-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxybenzoyl)amino]ethyl N-pyridin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the benzoyl group.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a hydroxyl group.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a hydroxyl group.

Uniqueness

2-[(2-hydroxybenzoyl)amino]ethyl N-pyridin-4-ylcarbamate is unique due to the presence of both a benzoyl group and a pyridinylcarbamate group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to similar compounds.

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